molecular formula C25H24N2O2S2 B12048813 N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide

N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide

Cat. No.: B12048813
M. Wt: 448.6 g/mol
InChI Key: USEGQYVHHZLDQU-KMMKQASFSA-N
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Description

N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a penta-1,3-dienyl chain, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenylamine, 2-phenylethylamine, and various thiazolidinone derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification methods such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl or thiazolidinone derivatives.

Scientific Research Applications

N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with specific receptors or proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide
  • **N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-oxo-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide

Uniqueness

N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide

InChI

InChI=1S/C25H24N2O2S2/c1-19-12-14-22(15-13-19)26(20(2)28)17-8-4-7-11-23-24(29)27(25(30)31-23)18-16-21-9-5-3-6-10-21/h3-15,17H,16,18H2,1-2H3/b7-4+,17-8+,23-11+

InChI Key

USEGQYVHHZLDQU-KMMKQASFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(/C=C/C=C/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(C=CC=CC=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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